Regioisomeric Distinction: 3-Arylpropanoic Acid vs. 2-Arylpropanoic Acid Scaffolds Dictate Divergent Therapeutic Applications
3-(3-Chloro-4-methoxyphenyl)propanoic acid (CAS 1857-56-3) is a 3-arylpropanoic acid regioisomer that serves as a key intermediate in CNS-active norepinephrine reuptake inhibitor synthesis [1]. In contrast, its 2-arylpropanoic acid regioisomer, 2-(3-chloro-4-methoxyphenyl)propanoic acid (CAS 65502-37-6), belongs to the profen-class scaffold associated with NSAID development . The structural distinction—three-carbon linker terminating at the β-position versus α-substituted two-carbon backbone—produces fundamentally different chemical reactivity and downstream biological target profiles.
| Evidence Dimension | Scaffold class and therapeutic application |
|---|---|
| Target Compound Data | 3-Arylpropanoic acid scaffold; CNS NRI intermediate (nisoxetine synthesis) |
| Comparator Or Baseline | 2-Arylpropanoic acid scaffold (CAS 65502-37-6); NSAID profen-class scaffold |
| Quantified Difference | Qualitative categorical difference: CNS neurotransmitter reuptake modulation vs. COX enzyme inhibition pathways |
| Conditions | Chemical scaffold classification based on patent and literature application data |
Why This Matters
This regioisomeric distinction determines whether the synthesized final compound targets norepinephrine transporters (CNS application) or cyclooxygenase enzymes (anti-inflammatory application), making regioisomer verification essential for procurement in CNS-focused research programs.
- [1] Lassalas P, Gay B, Lasfargeas C, et al. Chemoenzymatic asymmetric synthesis of fluoxetine, atomoxetine, nisoxetine, and duloxetine. Tetrahedron 2013; 69(30): 6102-6109. View Source
